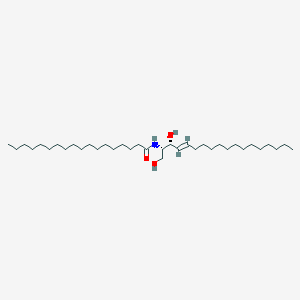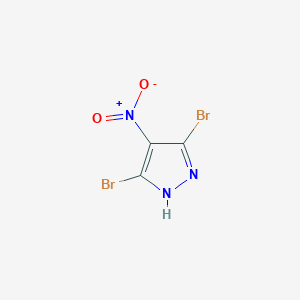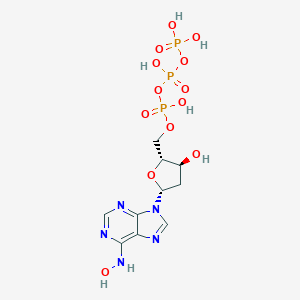
2-(1H-benzimidazol-2-ylmethoxy)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those structurally related to 2-(1H-benzimidazol-2-ylmethoxy)ethanamine, often involves condensation reactions starting from o-phenylenediamine with different diacids or activating agents. For instance, 1,2-bis(2-benzimidazolyl)ethane was synthesized using o-phenylenediamine and butane diacid under specific conditions, highlighting a method that could be adapted for synthesizing related compounds (Qian, 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole moiety, which contributes to the molecule's stability and reactivity. X-ray diffraction and spectroscopic techniques, such as FT-IR and NMR, are commonly used to elucidate these structures. For example, the crystal structure and spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride provides insight into the arrangement and conformation of benzimidazole-containing compounds (Tavman & Sayil, 2013).
Chemical Reactions and Properties
Benzimidazole compounds participate in various chemical reactions, depending on their functional groups and substitution patterns. Rearrangements, condensation, and complexation are common types of reactions. For instance, the rearrangement of quinoxalin-2-ones in the presence of enamines demonstrates the reactivity of compounds with benzimidazole-like structures under specific conditions (Mamedov et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure of these compounds often reveals insights into their molecular packing, intermolecular interactions, and potential for forming supramolecular assemblies. For example, the study on the crystal engineering of protonated benzimidazole moieties showcases the impact of molecular conformation on the formation of crystal lattices (Matthews et al., 2003).
Applications De Recherche Scientifique
Biological and Pharmacological Properties In the realm of pharmacology and medicinal chemistry, benzimidazole derivatives have drawn significant attention due to their broad spectrum of biological and pharmacological properties. This interest is largely due to their structural resemblance to the naturally occurring nitrogenous base, purine. They exhibit anticancer properties through various mechanisms such as intercalation, acting as alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The substituents in these derivatives play a crucial role in determining their potency and selectivity (Akhtar et al., 2019).
Agricultural and Veterinary Applications Benzimidazoles are not only significant in medicinal chemistry but also have widespread applications in agriculture and veterinary medicine, primarily as fungicides and anthelminthic drugs. Their mode of action as specific inhibitors of microtubule assembly by binding to tubulin molecules has been a subject of extensive research. This knowledge has been instrumental in using these compounds as tools to study fungal cell biology, molecular genetics, and the organization and function of microtubules (Davidse, 1986).
Therapeutic Potential The therapeutic potential of benzimidazole derivatives is vast and continues to be a significant area of research. These compounds, due to their diverse pharmacological properties, serve as a core structure in the development of new therapeutic agents. They have been actively used in designing drugs for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The ongoing research aims to understand the synthesis and role of these compounds in treating various diseases, making them crucial in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQGKTIURXPVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405804 | |
| Record name | 2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
CAS RN |
102196-38-3 | |
| Record name | 2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)



![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)

![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)

![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)